5-A-4-Ddba
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Overview
Description
5-A-4-Ddba, also known as 5-Amino-4-dimethylaminobenzaldehyde, is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to a benzaldehyde moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-dimethylaminobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-dimethylaminobenzaldehyde and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-4-dimethylaminobenzaldehyde involves large-scale synthesis using optimized reaction conditions. The process includes:
Batch or Continuous Reactors: The reaction can be conducted in batch or continuous reactors, depending on the production scale.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-dimethylaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Various substituted benzaldehyde derivatives.
Scientific Research Applications
5-Amino-4-dimethylaminobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-dimethylaminobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The presence of amino and dimethylamino groups allows it to participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzaldehyde: Similar in structure but lacks the amino group.
5-Amino-2-methoxybenzaldehyde: Contains an amino group but has a methoxy group instead of a dimethylamino group.
5-Amino-4-methylbenzaldehyde: Similar structure with a methyl group instead of a dimethylamino group.
Uniqueness
5-Amino-4-dimethylaminobenzaldehyde is unique due to the presence of both amino and dimethylamino groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O10/c22-2-1-10(28)19(33)27-9-4-8(25)17(36-20-13(26)11(29)3-7(5-23)34-20)18(14(9)30)37-21-16(32)15(31)12(6-24)35-21/h7-18,20-21,28-32H,1-6,22-26H2,(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPNNTVUJAOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)N)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N6O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970827 |
Source
|
Record name | 4-Amino-N-{5-amino-3-[(5-amino-5-deoxypentofuranosyl)oxy]-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55480-22-3 |
Source
|
Record name | 5''-Amino-4',5''-dideoxybutirosin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055480223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-{5-amino-3-[(5-amino-5-deoxypentofuranosyl)oxy]-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl}-2-hydroxybutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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